molecular formula C3H7N3O3 B147019 (1-(Aminocarbonyl)hydrazino)acetic acid CAS No. 138-07-8

(1-(Aminocarbonyl)hydrazino)acetic acid

Cat. No. B147019
CAS RN: 138-07-8
M. Wt: 133.11 g/mol
InChI Key: WHNSJMMQNFSFBX-UHFFFAOYSA-N
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Description

“(1-(Aminocarbonyl)hydrazino)acetic acid” is a chemical compound with the molecular formula C3H7N3O3 . It is also known by its IUPAC name, 2-[amino(carbamoyl)amino]acetic acid .


Molecular Structure Analysis

The molecular structure of “(1-(Aminocarbonyl)hydrazino)acetic acid” is represented by the SMILES notation: C(C(=O)O)N(C(=O)N)N . The exact mass of the molecule is 133.04900 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(1-(Aminocarbonyl)hydrazino)acetic acid” include a molecular weight of 133.10600 . Other properties such as density, boiling point, and melting point are not available .

Scientific Research Applications

Synthesis of Complex Systems

  • Regioselective Synthesis of Pyrrole-Pyrazole Systems : The compound plays a crucial role in the formation of complex pyrrole–pyrazole systems, indicating its utility in synthesizing heterocyclic compounds with potential applications in pharmaceuticals and materials science (Attanasi, Filippone, Perrulli, & Santeusanio, 2001).

Pharmaceutical and Agricultural Chemical Synthesis

  • One-Pot Synthesis of Protected Benzylhydrazines : Demonstrates an efficient method for synthesizing protected alkylhydrazines, which are crucial for developing various heterocyclic compounds, pharmaceutical substances, and agricultural chemicals. This highlights the compound's importance in drug discovery and agrochemical development (Mastitski, Niinepuu, Haljasorg, & Järv, 2018).

Potential Pharmacological Activities

  • Antianxiety Activity of Pyridine Derivatives : A study on the synthesis of oxadiazole pyridine derivatives using (1-(Aminocarbonyl)hydrazino)acetic acid hydrazide as a starting material showed good antianxiety activity, comparable to diazepam. This suggests the compound's relevance in developing new therapeutic agents (Amr, Mohamed, Abdel-Hafez, & Abdalla, 2008).

properties

IUPAC Name

2-[amino(carbamoyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N3O3/c4-3(9)6(5)1-2(7)8/h1,5H2,(H2,4,9)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHNSJMMQNFSFBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)N(C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70160448
Record name (1-(Aminocarbonyl)hydrazino)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70160448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(Aminocarbonyl)hydrazino)acetic acid

CAS RN

138-07-8
Record name 2-[1-(Aminocarbonyl)hydrazinyl]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138-07-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Aminohydantoic acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1-(Aminocarbonyl)hydrazino)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70160448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1-(aminocarbonyl)hydrazino]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.829
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-AMINOHYDANTOIC ACID
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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